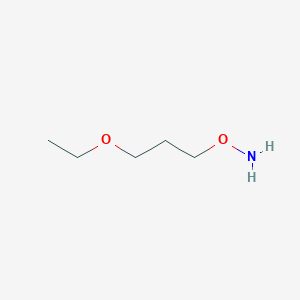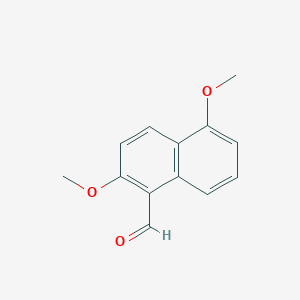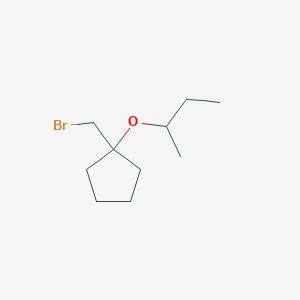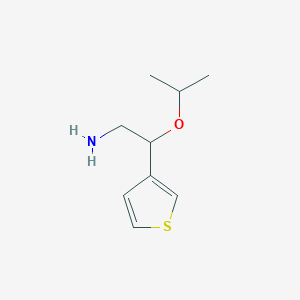
4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamide is a compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by the presence of a 1,3,4-oxadiazole ring attached to a benzenesulfonamide moiety. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of benzenesulfonyl hydrazide with carboxylic acids in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups
Reduction: Reduced derivatives with altered oxidation states
Substitution: Substituted derivatives with new functional groups attached to the sulfonamide moiety
Wissenschaftliche Forschungsanwendungen
4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby reducing the production of bicarbonate and protons. This inhibition is crucial for managing conditions like glaucoma and epilepsy . Additionally, its anticancer activity is attributed to its ability to interfere with cellular processes, leading to apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamide derivatives: These compounds have similar structural features but with different substituents on the oxadiazole or benzenesulfonamide rings.
Benzene sulfonamide pyrazole thio-oxadiazole hybrids: These compounds combine the oxadiazole ring with pyrazole and thio functionalities, exhibiting potent antimicrobial and antitubercular activities.
Uniqueness
This compound stands out due to its balanced combination of the oxadiazole and benzenesulfonamide moieties, which contribute to its diverse biological activities. Its ability to act as a carbonic anhydrase inhibitor and its promising anticancer properties make it a unique and valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C8H7N3O3S |
|---|---|
Molekulargewicht |
225.23 g/mol |
IUPAC-Name |
4-(1,3,4-oxadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H7N3O3S/c9-15(12,13)7-3-1-6(2-4-7)8-11-10-5-14-8/h1-5H,(H2,9,12,13) |
InChI-Schlüssel |
BORGNPXAAKBYSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NN=CO2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


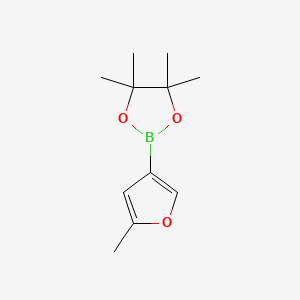
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)

![5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)
![2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13621684.png)
